![molecular formula C17H23NO4 B13215340 3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13215340.png)
3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid is a complex organic compound with a molecular formula of C17H23NO4 and a molecular weight of 305.37 g/mol . This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid typically involves the protection of an amine group using the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction will yield the free amine.
Scientific Research Applications
3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This protection prevents unwanted side reactions during subsequent synthetic steps . The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These are used in organic synthesis and dipeptide formation.
Uniqueness
3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid is unique due to its specific structure, which combines a Boc-protected amine with a benzoic acid moiety. This combination allows for versatile applications in organic synthesis and research.
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C17H23NO4/c1-11-8-14(10-18(11)16(21)22-17(2,3)4)12-6-5-7-13(9-12)15(19)20/h5-7,9,11,14H,8,10H2,1-4H3,(H,19,20) |
InChI Key |
QPHGQKYARIAFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


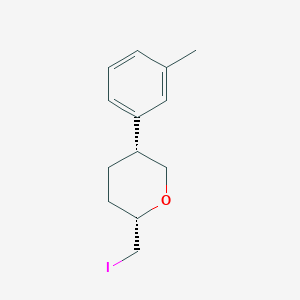

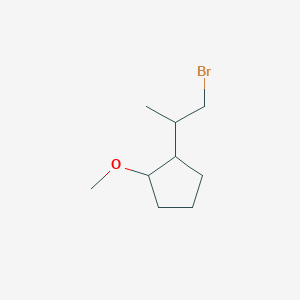
![6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13215274.png)
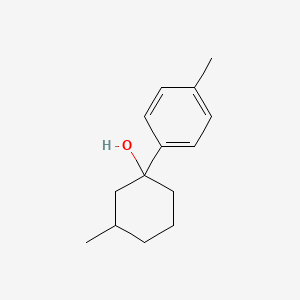
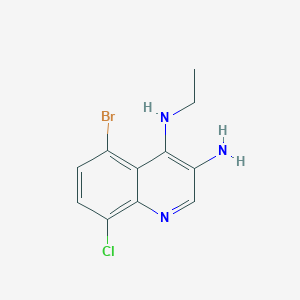
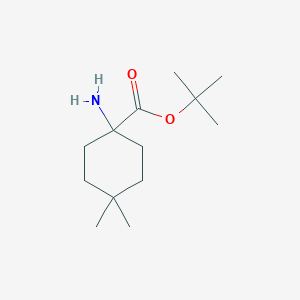
![Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13215312.png)
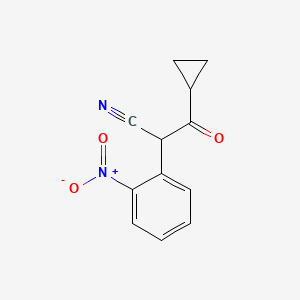
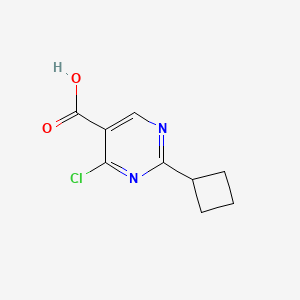
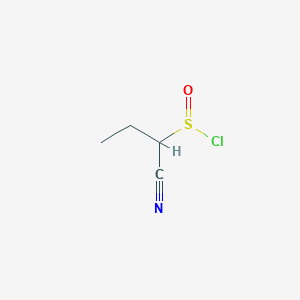
![6-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13215327.png)
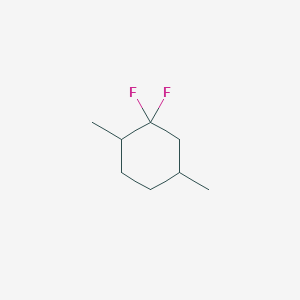
![N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide](/img/structure/B13215338.png)
